Methyltrioctylammonium bromide

Catalog No.
S1480644
CAS No.
35675-80-0
M.F
C25H54BrN
M. Wt
448.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltrioctylammonium bromide

CAS Number

35675-80-0

Product Name

Methyltrioctylammonium bromide

IUPAC Name

methyl(trioctyl)azanium;bromide

Molecular Formula

C25H54BrN

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1

InChI Key

QLPMKRZYJPNIRP-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-]

Synonyms

TRIOCTYLMETHYLAMMONIUM BROMIDE;METHYLTRIOCTYLAMMONIUM BROMIDE;Methyltrioctylammonium bromide,Trioctylmethylammonium bromide;Methyltrioctylammonium bromide 97%;N-Methyl-N,N-dioctyloctan-1-aMiniuM broMide;[O3MN]Br

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-]

Organic Synthesis and Catalysis:

  • Phase-transfer catalysis: MTBA acts as a phase-transfer catalyst, facilitating reactions between immiscible phases like water and organic solvents. This enables various organic synthesis reactions that wouldn't be possible otherwise. Source: Ullmann's Encyclopedia of Industrial Chemistry
  • Micellar catalysis: MTBA forms micelles in solution, creating microenvironments that can enhance reaction rates and selectivities for specific organic transformations. Source: Journal of Organic Chemistry

Materials Science and Engineering:

  • Antistatic and conductive materials: MTBA can be incorporated into polymers to improve their electrical conductivity and antistatic properties. This is useful for applications like packaging materials and electronic components. Source: European Polymer Journal
  • Ionic liquids: MTBA can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and miscibility with various solvents. Ionic liquids have diverse applications in catalysis, separations, and electrochemistry. Source: Chemical Society Reviews

Environmental Science and Remediation:

  • Soil and water remediation: MTBA can be used to remove contaminants like heavy metals and organic pollutants from soil and water. It works by forming complexes with the contaminants, making them more mobile and easier to extract. Source: Journal of Environmental Engineering)
  • Oil spill remediation: MTBA has been studied for its potential to recover oil from spills. It can help disperse oil slicks and promote oil biodegradation by microorganisms. Source: Marine Pollution Bulletin:

Other Applications:

  • Antibacterial and antifungal agents: MTBA exhibits antibacterial and antifungal properties, making it a potential candidate for developing new disinfectants and antimicrobial agents. Source: International Journal of Food Microbiology)
  • Biosensors and biocatalysis: MTBA can be used in biosensors and biocatalytic systems due to its ability to interact with biomolecules and modify their properties. Source: Analyst

Methyltrioctylammonium bromide is a quaternary ammonium salt characterized by the chemical formula C₂₅H₅₄BrN. This compound consists of a central nitrogen atom bonded to three octyl groups and one methyl group, along with a bromide ion. It appears as a colorless to pale yellow liquid or solid, depending on its state and purity. Methyltrioctylammonium bromide is recognized for its surfactant properties, making it valuable in various chemical applications, particularly in the field of phase transfer catalysis and as a stabilizer in emulsions .

; plays a role in organic synthesis .Methyltributylammonium chlorideC₁₂H₂₃ClNImportant in agrochemical applications; enhances reaction efficiency .

Uniqueness of Methyltrioctylammonium Bromide

Methyltrioctylammonium bromide stands out due to its longer alkyl chains compared to similar compounds, which enhances its surfactant properties and effectiveness as a phase transfer catalyst. Its unique structure allows for greater solubilization of hydrophobic compounds, making it particularly valuable in specialized applications such as drug delivery systems and advanced material synthesis .

Methyltrioctylammonium bromide can be synthesized through various methods:

  • Alkylation Reaction: The primary method involves the alkylation of trimethylamine with octyl bromide. This reaction typically requires an organic solvent and may involve heating to facilitate the reaction.
  • Salt Metathesis: Another method includes the reaction between methyltrioctylammonium chloride and sodium bromide, leading to the formation of methyltrioctylammonium bromide through an exchange of anions .

Methyltrioctylammonium bromide has diverse applications:

  • Phase Transfer Catalyst: It is widely used in organic synthesis to facilitate reactions between immiscible liquids.
  • Emulsifying Agent: The compound serves as an emulsifier in cosmetic formulations and food products.
  • Stabilizer: It is used to stabilize emulsions and colloidal systems in various industrial applications .

Studies on the interactions of methyltrioctylammonium bromide with other compounds have shown that it can enhance solubility and reactivity in biphasic systems. Its role as a phase transfer catalyst allows for improved efficiency in reactions involving ionic species. Additionally, research indicates potential interactions with biological membranes, which could influence its antimicrobial efficacy and cytotoxicity .

Methyltrioctylammonium bromide shares similarities with several other quaternary ammonium salts. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Tetrabutylammonium bromideC₁₂H₂₁BrNCommonly used as a phase transfer catalyst; environmentally friendly .
Tetraethylammonium bromideC₈H₁₈BrNUsed in organic synthesis; effective phase transfer catalyst .
Tetrapropylammonium bromideC₁₂H₂₃BrNUtilized in various

Methyltrioctylammonium bromide belongs to the broader family of quaternary ammonium compounds, which have been studied extensively since the early 20th century. The development of quaternary ammonium salts traces back to the formal understanding of the Menshutkin reaction, a process first described in the late 19th century that involves the quaternization of tertiary amines with alkyl halides. This reaction provided the foundation for synthesizing compounds like MTOAB, which emerged as researchers sought effective phase transfer catalysts.

The compound gained attention particularly with the advancement of phase transfer catalysis techniques in the 1960s and 1970s. During this period, chemists recognized the potential of quaternary ammonium salts to facilitate reactions between reagents in immiscible phases, a discovery that significantly expanded the scope of organic synthesis methodologies. MTOAB's development coincided with this growth in phase transfer catalysis, eventually establishing itself as an important reagent for various chemical transformations.

Significance in Organic Chemistry and Catalysis

Methyltrioctylammonium bromide has established itself as a pivotal compound in organic chemistry, particularly as a phase transfer catalyst. Its unique structure allows it to facilitate the transfer of reactants between immiscible phases, significantly enhancing reaction rates and yields in organic synthesis processes.

In phase transfer catalysis, MTOAB functions by forming ion pairs with reactive anions in aqueous phases and transferring these anions into organic phases where they can participate in reactions. This mechanism effectively solves the problem of reactant incompatibility due to solubility differences, allowing reactions to proceed efficiently in heterogeneous systems.

The effectiveness of MTOAB in catalysis stems from its molecular structure, which features a positively charged nitrogen center surrounded by three octyl chains and a methyl group, along with a bromide counterion. This structure provides both lipophilicity (through the long alkyl chains) and a charged center capable of ion-pairing with reactants. The balanced hydrophobic-hydrophilic nature enables MTOAB to operate at the interface between aqueous and organic phases, making it an excellent mediator for various chemical transformations.

Classification within Quaternary Ammonium Compounds

Methyltrioctylammonium bromide is classified as a quaternary ammonium salt, featuring a positively charged nitrogen atom bonded to four alkyl groups (in this case, three octyl chains and one methyl group) with bromide as the counter-anion. This structural arrangement gives MTOAB its characteristic properties and reactivity patterns.

Quaternary ammonium compounds like MTOAB possess a general structure [NR₄]⁺, where R represents alkyl or aryl groups. Unlike primary, secondary, or tertiary amines, quaternary ammonium cations maintain their positive charge regardless of pH conditions, making them permanently charged species. This property distinguishes MTOAB and similar compounds from other nitrogen-containing organic molecules and contributes to their utility in various applications.

Within the broader classification of quaternary ammonium compounds, MTOAB belongs to the asymmetric quaternary ammonium salts subgroup, characterized by having different alkyl substituents (three octyl chains and one methyl group) rather than four identical groups. This asymmetry affects its physical properties, including melting point (37-40°C), solubility characteristics, and interaction patterns with various solvent systems.

Research Trajectory and Contemporary Relevance

Research on methyltrioctylammonium bromide has evolved significantly since its development, with contemporary studies exploring its applications beyond traditional phase transfer catalysis. Recent investigations have focused on its utility in metal extraction processes, particularly for recovering valuable metals from spent catalysts and industrial waste streams.

A notable research direction involves the application of MTOAB in environmental remediation and resource recovery. Studies have demonstrated its effectiveness in selective extraction of metals such as vanadium and tungsten from leach liquors derived from hydrometallurgical processing. This application addresses critical challenges in resource sustainability and waste management, highlighting MTOAB's relevance in green chemistry initiatives.

In addition, thermodynamic modeling studies have investigated the salting effects in solvent extraction processes utilizing MTOAB derivatives. Research by teams exploring the extraction of cobalt chloride using trioctylmethylammonium chloride (a closely related compound) has provided valuable insights into the molecular-level interactions that govern extraction efficiency. These findings contribute to a deeper understanding of the fundamental principles underlying phase transfer phenomena and extraction processes.

Contemporary research also continues to explore MTOAB's potential in biological applications, particularly in drug delivery systems and as antimicrobial agents. This expanding research trajectory demonstrates the compound's versatility and ongoing relevance across multiple scientific disciplines.

The traditional synthesis of methyltrioctylammonium bromide relies primarily on the well-established Menshutkin reaction, which represents the fundamental approach for quaternary ammonium salt preparation [36]. This classical method involves the direct quaternization of trioctylamine with methyl bromide under controlled conditions .

Classical Menshutkin Reaction Pathway

The synthesis of methyltrioctylammonium bromide follows the conventional nucleophilic substitution mechanism where trioctylamine acts as the nucleophile and methyl bromide serves as the electrophile [36]. The reaction proceeds through a bimolecular nucleophilic substitution pathway, where the tertiary nitrogen atom attacks the electrophilic carbon of methyl bromide, resulting in the formation of the quaternary ammonium salt [36] [37].

The traditional reaction conditions typically involve heating the reactants in an organic solvent such as ethanol or chloroform at room temperature until reaction completion . The mixture requires continuous stirring to ensure proper contact between the immiscible phases, and the product is subsequently isolated through crystallization or extraction methods .

Solvent Systems and Reaction Conditions

Classical synthesis approaches employ polar aprotic solvents to facilitate the quaternization process [6] [22]. Acetonitrile has been identified as particularly effective for quaternary ammonium salt synthesis, providing superior crystal quality compared to other solvents [6] [22]. The reaction typically occurs under reflux conditions with temperatures ranging from 60 to 90 degrees Celsius [2] [3].

Traditional methods often require extended reaction times of 22 to 24 hours to achieve complete conversion [3] [6]. The reaction proceeds most efficiently when conducted in an oxygen-free atmosphere to prevent oxidation of the tertiary amine starting material [6].

Modern Synthetic Routes for Laboratory-Scale Production

Optimized Reaction Parameters

Modern laboratory-scale synthesis of methyltrioctylammonium bromide incorporates refined reaction parameters to improve yield and product quality [10] [20]. Contemporary approaches utilize controlled temperature profiles and optimized reactant ratios to enhance reaction efficiency [10].

The modern synthesis methodology employs molar ratios ranging from 0.95 to 1.10 for trioctylamine relative to methyl bromide, with ratios of 1.05 to 0.98 providing optimal results [25]. Reaction temperatures are maintained between 75 and 95 degrees Celsius, with pressure not exceeding 0.2 megapascals [25].

Enhanced Purification Techniques

Modern laboratory methods incorporate sophisticated purification strategies that significantly improve product purity [3] [10]. The crude product undergoes recrystallization using ethyl acetate as the purification solvent, followed by controlled cooling and filtration [3].

Contemporary purification protocols include vacuum drying at 50 degrees Celsius with vacuum pressure maintained at 30 to 35 millimeters of mercury to remove residual solvents [3]. This approach ensures the production of white crystalline products with enhanced purity compared to traditional methods [3].

Analytical Monitoring and Quality Control

Modern synthetic routes incorporate real-time monitoring techniques to track reaction progress and ensure optimal conversion [10] [20]. High-performance liquid chromatography analysis has been developed specifically for quaternary ammonium salt monitoring, providing precise quantitative data throughout the synthesis process [10].

The implementation of design of experiments methodology allows for systematic optimization of reaction parameters, leading to improved space-time yields and enhanced process understanding [10] [20].

Green Chemistry Approaches to Synthesis

Microwave-Assisted Synthesis

Green chemistry approaches to methyltrioctylammonium bromide synthesis emphasize the use of microwave irradiation to reduce reaction times and energy consumption [14] [17]. Microwave-assisted methods achieve complete quaternization in minutes rather than hours, representing a significant advancement in synthetic efficiency [14].

The microwave-assisted approach operates at reduced temperatures while maintaining high yields, demonstrating superior atom economy compared to conventional heating methods [14] [17]. This methodology aligns with green chemistry principles by minimizing energy consumption and reducing the formation of unwanted byproducts [14].

Ultrasonic-Assisted Synthesis

Ultrasonic irradiation provides another environmentally friendly approach for quaternary ammonium salt synthesis [8] [14]. The sonochemical method operates at room temperature using ultrasonic waves with frequencies of 40 kilohertz, significantly reducing energy requirements [8].

Studies demonstrate that ultrasonic-assisted synthesis achieves excellent yields while operating under mild reaction conditions [8] [14]. The method eliminates the need for high temperatures and extended reaction times, making it particularly suitable for laboratory-scale production [8].

Solvent-Free Synthesis Methods

Contemporary green chemistry approaches explore solvent-free synthesis methodologies to eliminate organic solvent waste [13] [18]. These methods utilize neat reactants or employ minimal amounts of environmentally benign solvents such as water or ethanol [13].

Solvent-free approaches demonstrate comparable yields to traditional methods while significantly reducing environmental impact [13] [18]. The elimination of organic solvents simplifies product isolation and reduces the overall environmental footprint of the synthesis process [13].

Renewable Feedstock Utilization

Green synthesis approaches increasingly focus on utilizing renewable feedstocks for quaternary ammonium compound production [13] [18]. These methods derive starting materials from natural sources such as coconut oil and tallow, providing sustainable alternatives to petroleum-based precursors [13].

The use of renewable materials not only reduces environmental impact but also provides cost advantages for large-scale production [13] [18]. These approaches align with circular economy principles by utilizing bio-based feedstocks [13].

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial-scale production of methyltrioctylammonium bromide increasingly utilizes continuous flow reactor technology to achieve enhanced process control and improved safety [19] [20] [29]. Continuous processes offer superior heat management compared to batch reactors, which is critical given the highly exothermic nature of quaternization reactions [20].

The continuous flow approach enables precise temperature control and prevents thermal runaway, addressing a major safety concern in quaternary ammonium salt production [20] [29]. These systems achieve space-time yields significantly higher than conventional batch reactors [20].

Catalytic Process Development

Industrial synthesis incorporates heterogeneous catalysts to improve reaction efficiency and selectivity [19] [29]. Metal oxide catalysts with Lewis acid sites demonstrate excellent performance in continuous quaternization processes [29].

The use of heterogeneous catalysts eliminates the need for homogeneous bases such as sodium hydroxide, reducing corrosion issues and minimizing waste generation [19] [29]. These catalytic systems provide high turnover rates and enhanced selectivity for the desired quaternary ammonium product [29].

Process Optimization and Scale-Up

Industrial-scale production requires careful optimization of reaction parameters to ensure consistent product quality and high yields [19] [20]. Process optimization studies focus on maximizing conversion while minimizing energy consumption and waste generation [19].

Scale-up considerations include heat transfer optimization, mixing efficiency, and residence time distribution in continuous reactors [20] [29]. Industrial processes typically achieve yields exceeding 90 percent based on the limiting reactant [6] [19].

Environmental Considerations

Modern industrial production emphasizes environmental sustainability through waste minimization and energy efficiency [19] [29]. Industrial processes incorporate solvent recovery systems to recycle organic solvents and reduce waste generation [19].

The implementation of closed-loop systems minimizes emissions and reduces the overall environmental impact of quaternary ammonium salt production [19] [29]. These approaches align with industrial sustainability goals while maintaining economic viability [19].

Recent Innovations in Synthesis Techniques

Photochemical Synthesis Methods

Recent innovations in methyltrioctylammonium bromide synthesis explore photochemical approaches that utilize light irradiation to drive quaternization reactions [27] [28]. Photochemical methods offer unique advantages including mild reaction conditions and selective bond formation [27].

The photochemical approach demonstrates excellent selectivity for quaternary ammonium salt formation while operating under environmentally benign conditions [27] [28]. These methods show particular promise for specialized applications requiring high purity products [27].

Electrochemical Synthesis Routes

Electrochemical synthesis represents an emerging approach for quaternary ammonium compound preparation [27]. These methods utilize controlled electrochemical potentials to drive quaternization reactions without traditional chemical oxidants [27].

Electrochemical approaches offer precise control over reaction conditions and enable the production of quaternary ammonium salts with minimal waste generation [27]. The technology shows particular promise for laboratory-scale synthesis and specialized applications [27].

Membrane Reactor Technology

Advanced membrane reactor systems combine reaction and separation processes to achieve enhanced efficiency in quaternary ammonium salt production [30]. These reactors utilize selective membranes to continuously remove products while maintaining optimal reaction conditions [30].

Membrane reactor technology demonstrates superior performance compared to conventional reactors through improved conversion and selectivity [30]. The integration of reaction and separation processes reduces energy consumption and simplifies downstream processing [30].

One-Pot Synthesis Strategies

Recent innovations focus on one-pot synthesis methodologies that combine multiple reaction steps into a single process [26]. These approaches eliminate intermediate isolation steps and reduce overall process complexity [26].

One-pot synthesis methods demonstrate excellent yields while simplifying the overall synthesis process [26]. The integration of multiple reaction steps reduces waste generation and improves atom economy [26].

Advanced Process Control Systems

Modern synthesis techniques incorporate advanced process control systems that utilize real-time monitoring and feedback control [20] [32]. These systems enable precise control of reaction parameters and ensure consistent product quality [20].

The implementation of process analytical technology allows for real-time monitoring of reaction progress and automatic adjustment of process conditions [20] [32]. These advanced control systems significantly improve process efficiency and product consistency [20].

UNII

I5T6470120

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35675-80-0

Wikipedia

Methyltricaprylylammonium bromide

Dates

Modify: 2023-09-13
1: Yamini Y, Reimann CT, Vatanara A, Jönsson JA. Extraction and preconcentration
of salbutamol and terbutaline from aqueous samples using hollow fiber supported
liquid membrane containing anionic carrier. J Chromatogr A. 2006 Aug
18;1124(1-2):57-67. Epub 2006 May 22. PubMed PMID: 16716341.

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